Home > Products > Screening Compounds P76307 > 1H-Indole-2,3-dicarboxylic acid, 6-chloro-, 2-ethyl ester
1H-Indole-2,3-dicarboxylic acid, 6-chloro-, 2-ethyl ester - 920023-28-5

1H-Indole-2,3-dicarboxylic acid, 6-chloro-, 2-ethyl ester

Catalog Number: EVT-3332352
CAS Number: 920023-28-5
Molecular Formula: C12H9ClNO4-
Molecular Weight: 266.65 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1H-Indole-2,3-dicarboxylic acid, 6-chloro-, 2-ethyl ester is a chemical compound with the molecular formula C12H10ClNO4C_{12}H_{10}ClNO_4 and a molecular weight of approximately 267.669 g/mol. This compound is classified as an indole derivative, which is a significant class of organic compounds known for their diverse biological activities. Indoles are characterized by a bicyclic structure composed of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the chloro and ethyl ester functional groups in this compound contributes to its unique properties and potential applications in various fields, particularly in medicinal chemistry.

Synthesis Analysis

The synthesis of 1H-Indole-2,3-dicarboxylic acid, 6-chloro-, 2-ethyl ester can be accomplished through several methods. One common approach involves the reaction of 1H-indole-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which can then be reacted with ethanol to yield the ethyl ester. This method typically involves the following steps:

  1. Dissolving 1H-indole-2-carboxylic acid in thionyl chloride at low temperatures (0°C).
  2. Stirring the mixture for an hour to ensure complete conversion.
  3. Removing excess thionyl chloride under reduced pressure.
  4. Adding absolute ethanol to the resulting oil and stirring overnight.
  5. Vacuum filtering the solution to isolate the product, which can be recrystallized from methanol for purification .

This method has been shown to yield high purity and good yields of the desired compound.

Molecular Structure Analysis

The molecular structure of 1H-Indole-2,3-dicarboxylic acid, 6-chloro-, 2-ethyl ester features several key components:

  • Indole Core: The indole moiety provides aromatic stability and contributes to the compound's biological activity.
  • Chloro Group: The presence of chlorine at the 6-position enhances electrophilic reactivity and can influence biological interactions.
  • Ethyl Ester Group: The ethyl ester at position 2 contributes to solubility and reactivity.

Crystallographic studies reveal that this compound exhibits a monoclinic crystal system with specific lattice parameters that provide insights into its packing and interactions within solid-state environments .

Chemical Reactions Analysis

The chemical reactivity of 1H-Indole-2,3-dicarboxylic acid, 6-chloro-, 2-ethyl ester is primarily influenced by its functional groups. Key reactions include:

  • Ester Hydrolysis: Under acidic or basic conditions, the ethyl ester can be hydrolyzed to yield 1H-indole-2,3-dicarboxylic acid, which may exhibit different biological properties.
  • Electrophilic Substitution: The indole ring can undergo electrophilic substitution reactions due to its electron-rich nature, allowing for further derivatization that may enhance biological activity.

These reactions are essential for modifying the compound for specific applications in drug development and materials science.

Mechanism of Action

The mechanism of action for compounds like 1H-Indole-2,3-dicarboxylic acid, 6-chloro-, 2-ethyl ester often involves interaction with biological targets such as enzymes or receptors. Indole derivatives are known to exhibit various pharmacological effects including:

  • Anticancer Activity: Indoles can inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
  • Anti-inflammatory Effects: Certain indole derivatives modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes like cyclooxygenase.

The precise mechanism often depends on the specific biological context and the substituents present on the indole core .

Physical and Chemical Properties Analysis

The physical properties of 1H-Indole-2,3-dicarboxylic acid, 6-chloro-, 2-ethyl ester include:

  • Appearance: Typically appears as a beige solid.
  • Solubility: Soluble in organic solvents such as ethanol and methanol but less soluble in water due to its hydrophobic characteristics.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: The presence of reactive functional groups allows for various chemical transformations that can be utilized in synthetic applications.

Relevant data from crystallographic studies indicate specific interactions within its crystal lattice that may influence its reactivity and stability .

Applications

1H-Indole-2,3-dicarboxylic acid, 6-chloro-, 2-ethyl ester has potential applications in several scientific fields:

  1. Medicinal Chemistry: As a scaffold for developing new pharmaceuticals targeting cancer or inflammatory diseases due to its bioactive properties.
  2. Material Science: Utilized in synthesizing polymers or other materials where indole derivatives impart desirable characteristics such as conductivity or photostability.
  3. Biochemistry Research: Employed as a tool compound in studying biochemical pathways involving indole derivatives.
Introduction to Indole-2,3-dicarboxylate Scaffolds in Medicinal Chemistry

The indole nucleus represents a privileged heterocyclic scaffold in drug discovery, serving as the molecular foundation for numerous biologically active compounds and approved therapeutics. Within this broad chemical class, indole-2,3-dicarboxylate derivatives occupy a distinct niche characterized by their versatile capacity for structural modification and targeted interactions with biological macromolecules. The presence of two carboxylate groups (or their ester prodrug forms) at adjacent positions on the indole ring creates unique opportunities for metal coordination, hydrogen bonding, and electrostatic interactions – features particularly advantageous for targeting enzyme active sites. This scaffold's inherent three-dimensionality and dipolar characteristics enable it to mimic peptide motifs and interact with hydrophobic protein pockets frequently encountered in viral enzymes and cellular receptors. The structural plasticity of the indole-2,3-dicarboxylate system allows for strategic decoration with substituents like halogens and alkyl esters, enabling fine-tuning of electronic properties, lipophilicity, and steric bulk to optimize target engagement and pharmacological profiles. Compound 1H-Indole-2,3-dicarboxylic acid, 6-chloro-, 2-ethyl ester (CAS# 952799-96-1, Molecular Formula: C₁₂H₁₀ClNO₄, Molar Mass: 267.67 g/mol) exemplifies this approach, incorporating specific modifications designed to enhance antiviral activity [1].

Role of Indole Derivatives in Targeting Viral Enzymes and Receptors

Indole derivatives demonstrate remarkable versatility in disrupting viral lifecycles through interactions with key enzymatic processes. Research has established their efficacy against several critical viral targets, notably including HIV-1 integrase (IN), reverse transcriptase (RT), and proteins regulating viral transcription like Tat. The molecular basis for this broad activity stems from the indole ring's ability to engage in multimodal binding interactions:

  • HIV-1 Integrase Inhibition: Indole-2-carboxylic acid derivatives function as potent integrase strand transfer inhibitors (INSTIs). The core indole structure, particularly the C2-carboxylate, chelates the two Mg²⁺ ions within the integrase active site (DDE motif), a mechanism critical for catalytic inhibition. This chelation disrupts the integration of viral DNA into the host genome, a fundamental step in HIV replication. Molecular docking and binding conformation analyses confirm that the indole core and C2 carboxyl group form essential chelating interactions with the Mg²⁺ ions [2]. Furthermore, modifications on the indole scaffold, such as extensions from the C3 position, can reach into adjacent hydrophobic pockets (e.g., the cavity near the β4-α2 connector formed by Tyr143 and Asn117), enhancing binding affinity and potentially overcoming resistance mutations seen with first-generation INSTIs [2] [8].
  • Allosteric Inhibition: Beyond active site targeting, substituted indoles act as allosteric inhibitors of HIV-1 integrase (ALLINIs). These compounds bind at the dimer interface within the principal LEDGF/p75 binding pocket, disrupting protein-protein interactions essential for proper integrase function and promoting aberrant multimerization. Scaffold hopping approaches have successfully generated indole-based ALLINIs, with some derivatives retaining activity against resistance-conferring mutants like A128T, a significant challenge for quinoline-based inhibitors [4].
  • Tat-Mediated Transcription Inhibition: 3-Oxindole-2-carboxylate derivatives specifically target the Tat-dependent viral transcription process on the HIV-1 LTR promoter. Compounds like methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-3-oxoindoline-2-carboxylate (IC₅₀ = 0.4578 μM) demonstrate potent inhibition at this stage, distinct from effects on reverse transcription or integration, highlighting the scaffold's ability to interfere with later stages of the viral lifecycle [6].
  • Reverse Transcriptase Inhibition: While less prominent for the specific 2,3-dicarboxylates, indole derivatives are known to inhibit HIV-1 RT. Dual inhibitors incorporating structural elements targeting both RT and IN have been explored, demonstrating the potential for multi-target therapies using the indole core [8].

Table 1: Antiviral Targets and Mechanisms of Indole Derivatives

Viral TargetMechanism of ActionKey Structural Features of Indole DerivativesRepresentative Activity
HIV-1 Integrase (IN)Active Site Mg²⁺ Chelation (INSTI)C2-Carboxylate/acid for metal chelationDerivative 20a IC₅₀ = 0.13 μM [2]
HIV-1 Integrase (IN)Allosteric Inhibition (ALLINI) at LEDGF/p75 siteHydrophobic substituents for dimer interface bindingIC₅₀ = 4.5 μM (LEDGF/p75 assay) [4]
Tat ProteinInhibition of Tat-mediated LTR transcription3-Oxindole-2-carboxylate with specific C2/C3 chainsCompound 6f IC₅₀ = 0.4578 μM [6]
HIV-1 Reverse Transcriptase (RT)Nucleoside/NNRTI-like bindingVaried substitution patterns on N1, C3, C5Dual RT/IN inhibitors reported [8]

Significance of C6-Chloro and C2-Ethyl Ester Substituents in Bioactivity

The bioactivity profile of 1H-Indole-2,3-dicarboxylic acid, 6-chloro-, 2-ethyl ester is profoundly influenced by its specific substituents, namely the chlorine atom at the C6 position and the ethyl ester at the C2 carboxyl group. These groups are not merely inert appendages but are critical pharmacophoric elements designed to optimize target interaction and drug-like properties:

  • C6-Chloro Substituent (6-Chloroindole Core):
  • Steric and Electronic Modulation: The chlorine atom, a moderately sized halogen, introduces significant steric bulk and electron-withdrawing character to the indole ring system. This alters the electron density distribution, potentially enhancing the hydrogen bond accepting capability of the adjacent C5 carbonyl oxygen in 3-oxindole analogues or influencing the C2 carboxylate's metal-chelating ability in 2,3-dicarboxylates. In the context of integrase inhibition, chloro-substitution at positions equivalent to C5/C6 of the indole ring (as seen in compound 3, HIT104315479) has been directly linked to improved potency (IC₅₀ = 12.41 μM) compared to non-halogenated analogues [2].
  • Hydrophobic Pocket Engagement: The chlorine atom is strategically positioned to interact with hydrophobic sub-pockets within the target enzyme's active site or adjacent regions. Computational docking studies suggest that substituents at positions like C5/C6 can favorably occupy these pockets, contributing to binding energy and selectivity. The hydrophobic cavity near the integrase active site (β4-α2 connector) represents a key target for such interactions [2] [8].
  • Metabolic Stabilization: Chlorination can decrease the electron density at adjacent carbon atoms, potentially reducing the rate of oxidative metabolism mediated by cytochrome P450 enzymes, thereby enhancing metabolic stability. This is crucial for maintaining sufficient plasma concentrations of the active compound.

  • C2-Ethyl Ester:

  • Prodrug Strategy & Lipophilicity Optimization: While the free carboxylic acid is often the active pharmacophore for Mg²⁺ chelation (as seen in INSTIs), the ethyl ester serves as a crucial prodrug moiety. It masks the highly polar carboxylic acid, significantly improving the cell membrane permeability and oral bioavailability of the compound compared to the diacid form. This esterification strategy is a well-established approach in designing bioavailable diketo acid and carboxylate-containing INSTIs [2] [8].
  • Metabolic Activation: The ethyl ester is typically designed to be hydrolyzed enzymatically (e.g., by cellular esterases) within the target cell or systemic circulation, releasing the active C2-carboxylic acid capable of chelating the Mg²⁺ ions in the integrase active site. This controlled release mechanism helps deliver the active inhibitor to the site of action.
  • Steric Influence on Binding: Compared to a methyl ester, the ethyl group provides slightly increased hydrophobicity and steric bulk. This can offer a better fit within specific enzyme subsites compared to smaller or larger esters. Research on indole carboxylates indicates that the nature of the ester group (methyl, ethyl) can influence binding affinity and antiviral potency, necessitating optimization [5] [7]. The ethyl ester represents a common balance between lipophilicity enhancement and manageable steric size.
  • Synthetic Handle: The ethyl ester group also serves as a versatile synthetic intermediate, allowing for further chemical transformations, such as hydrolysis to the acid, transesterification, or amidation, during lead optimization campaigns.

Table 2: Impact of Key Substituents on Indole-2,3-dicarboxylate Bioactivity

SubstituentKey Chemical PropertiesImpact on Target InteractionImpact on Drug-Like Properties
C6-Chloro (Cl)- Moderate steric bulk- Strong σ-electron withdrawer- Halogen bond donor potential- Occupies hydrophobic pockets (e.g., near β4-α2 connector)- Modulates ring electron density (affects C2 COO⁻/COOH)- May contribute to π-stacking or halogen bonding- Increases lipophilicity (LogP)- May reduce oxidative metabolism at C7
C2-Ethyl Ester (COOEt)- Hydrolyzable to active acid (COO⁻)- Moderate hydrophobicity- Defined steric volume- Prodrug for active Mg²⁺ chelator (COO⁻)- Ethyl chain may interact with lipophilic enzyme subsites- Steric influence on linker/C3-substituent orientation- Significantly improves membrane permeability vs. diacid- Modulates solubility and metabolic stability- Balances lipophilicity (vs. Me or iPr esters)

Historical Development of Indole-Based HIV-1 Integrase Inhibitors

The journey of indole derivatives as HIV-1 integrase inhibitors represents a compelling case study in structure-based drug design, evolving from initial screening hits to highly optimized clinical candidates. This development trajectory closely parallels and intersects with the broader history of INSTI discovery:

  • The Diketo Acid (DKA) Era and Scaffold Identification: The foundational discovery that diketo acid (DKA) pharmacophores potently inhibit HIV-1 integrase strand transfer activity provided the initial structural blueprint [2] [8]. Early INSTIs like Raltegravir (RAL), while not indoles, established the critical importance of a divalent metal-chelating core. Concurrently, virtual screening efforts against integrase structures identified novel chemotypes capable of fulfilling this chelating role. Notably, molecular docking-based screening of large compound libraries (e.g., Chemdiv, Specs) against the HIV-1 integrase catalytic core domain (e.g., PDB ID: 6PUY) led to the identification of indole-2-carboxylic acid itself as a promising, novel INSTI scaffold. Compound 3 (HIT104315479), identified through such LibDock and Autodock Vina screening, emerged as a significant early lead. It demonstrated a moderate but promising IC₅₀ of 12.41 μM in strand transfer assays, validating the indole core as a viable Mg²⁺ chelator despite lacking the canonical DKA motif or strong π-stacking with viral DNA terminus (dC20) observed in RAL and ELV [2].

  • Lead Optimization on the Indole Scaffold: The discovery of the indole-2-carboxylic acid scaffold triggered intensive structure-activity relationship (SAR) studies. Key insights driving optimization included:

  • C3 Modification for Hydrophobic Cavity Engagement: Analysis of compound 3's binding mode revealed potential for improved interaction with the nearby hydrophobic cavity. Systematic introduction of substituents at the C3 position of the indole ring, often via linkers, proved highly successful. For example, the addition of a "long branch" hydrophobic pharmacophore at C3 in derivative 20a dramatically increased potency, achieving an IC₅₀ of 0.13 μM – a nearly 100-fold improvement over the initial hit compound 3 [2]. This optimization step directly addressed a limitation of some earlier INSTIs by maximizing occupancy of a key region within the integrase active site.
  • Halogenation for Enhanced Potency and Selectivity: The introduction of halogens (Cl, F) at specific positions on the indole benzene ring became a crucial strategy. As exemplified by the 6-chloro substitution in the compound of focus, halogenation enhanced binding affinity, likely through hydrophobic interactions, altered electronic effects influencing the chelating carboxylate, and improved metabolic stability. SAR studies consistently showed that halogenated derivatives outperformed their non-halogenated counterparts [2] [6].
  • Ester vs. Acid Optimization: Balancing the need for cell permeability (favored by esters like the C2-ethyl ester) and intrinsic potency (requiring the free carboxylic acid for Mg²⁺ chelation) was a key challenge. The ethyl ester emerged as a widely utilized prodrug moiety, offering a favorable compromise between lipophilicity and efficient enzymatic hydrolysis to the active acid form in vivo [5] [7]. This strategy mirrors the evolution of other INSTI prodrugs.
  • Evolution Towards Clinical Candidates and Overcoming Resistance: While the specific compound "1H-Indole-2,3-dicarboxylic acid, 6-chloro-, 2-ethyl ester" represents a research compound within this optimization pipeline, the indole scaffold has contributed to the broader INSTI landscape. The development of second-generation INSTIs like Dolutegravir (DTG) and Bictegravir (BIC), characterized by their enhanced resistance profiles, benefited from structural principles explored in indole optimization, particularly the extension into the hydrophobic cavity and the use of halogens. Although clinical INSTIs predominantly feature pyridine, pyrimidine, or quinoline cores, research on indoles remains highly active. Indole-based INSTIs offer novel structural diversity distinct from approved drugs, representing a valuable strategy for combating resistance. They are frequently cited alongside other novel chemotypes (isoindoles, acyclic DKAs) as potential next-generation inhibitors [8]. Furthermore, the exploration of indole-based ALLINIs provides an entirely orthogonal approach to inhibiting integrase function, targeting protein multimerization rather than catalytic activity, further underscoring the versatility of the indole scaffold in HIV therapeutics [4].

Table 3: Key Milestones in Indole-Based Integrase Inhibitor Development

StageRepresentative Compound/ClassKey Structural Advance/MechanismSignificance
Early Hit IdentificationCompound 3 (HIT104315479)IC₅₀ = 12.41 μMIndole-2-carboxylic acid coreMg²⁺ chelation without dC20 π-stackValidated indole as novel INSTI scaffold [2]
Lead OptimizationDerivative 20aIC₅₀ = 0.13 μMC3-Hydrophobic extension into cavityOptimized substituents (potentially halogen)Demonstrated dramatic potency gain via C3 modification [2]
Scaffold Refinement6-Chloro-1H-indole-2,5-dicarboxylic acid 2-ethyl esterC6-Chloro for hydrophobic interaction/metabolic stabilityC2-Ethyl ester prodrugExemplifies rational substituent optimization (Cl, EtO) [1] [2]
Allosteric ApproachIndole-based ALLINIse.g., IC₅₀ = 4.5 μMBinding at IN dimer interface (LEDGF/p75 site)Promotes aberrant multimerizationAlternative mechanism; retained activity vs. A128T mutant [4]
Emerging ChemotypesDiverse 2,3- and 2,6-dicarboxylate estersExploration of regioisomers and alternative substitution patternsBroadening structural diversity for overcoming resistance [7] [9]

Properties

CAS Number

920023-28-5

Product Name

1H-Indole-2,3-dicarboxylic acid, 6-chloro-, 2-ethyl ester

IUPAC Name

6-chloro-2-ethoxycarbonyl-1H-indole-3-carboxylate

Molecular Formula

C12H9ClNO4-

Molecular Weight

266.65 g/mol

InChI

InChI=1S/C12H10ClNO4/c1-2-18-12(17)10-9(11(15)16)7-4-3-6(13)5-8(7)14-10/h3-5,14H,2H2,1H3,(H,15,16)/p-1

InChI Key

LAFIGVHEVJGKIG-UHFFFAOYSA-M

SMILES

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)C(=O)[O-]

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)C(=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.